molecular formula C23H22N2O3S B11445266 1-benzyl-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

1-benzyl-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11445266
M. Wt: 406.5 g/mol
InChI Key: SOMYPMDOOMDAAT-UHFFFAOYSA-N
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Description

1-benzyl-3-(4-ethoxyphenyl)-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with benzyl, ethoxyphenyl, and dimethyl groups. The presence of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-(4-ethoxyphenyl)-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of Benzyl and Ethoxyphenyl Groups: The benzyl and ethoxyphenyl groups are introduced through nucleophilic substitution reactions, often using benzyl halides and ethoxyphenyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-(4-ethoxyphenyl)-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Benzyl halides, ethoxyphenyl halides, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-benzyl-3-(4-ethoxyphenyl)-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of cancer research.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-benzyl-3-(4-ethoxyphenyl)-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to effects such as apoptosis induction in cancer cells or inhibition of inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents, such as 1-benzyl-3-(4-methoxyphenyl)-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione.

    Pyrido[2,3-d]pyrimidine Derivatives: Compounds with a pyrido[2,3-d]pyrimidine core, which may exhibit similar biological activities.

Uniqueness

1-benzyl-3-(4-ethoxyphenyl)-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C23H22N2O3S

Molecular Weight

406.5 g/mol

IUPAC Name

1-benzyl-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H22N2O3S/c1-4-28-19-12-10-18(11-13-19)25-21(26)20-15(2)16(3)29-22(20)24(23(25)27)14-17-8-6-5-7-9-17/h5-13H,4,14H2,1-3H3

InChI Key

SOMYPMDOOMDAAT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC4=CC=CC=C4)SC(=C3C)C

Origin of Product

United States

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